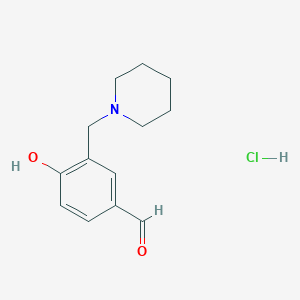4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride
CAS No.: 1135194-46-5
Cat. No.: VC8049347
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1135194-46-5 |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14;/h4-5,8,10,16H,1-3,6-7,9H2;1H |
| Standard InChI Key | WSPIJGOTHPHZBU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl |
| Canonical SMILES | C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzaldehyde backbone with a hydroxy group (-OH) at the 4-position and a piperidin-1-ylmethyl substituent (-CH₂-C₅H₁₀N) at the 3-position (Figure 1). The hydrochloride salt form introduces ionic character, enhancing solubility in polar solvents.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₈ClNO₂ |
| Molecular weight | 271.74 g/mol |
| CAS Registry | Not publicly disclosed |
| SMILES | O=CC1=CC=C(O)C(CN2CCCCC2)=C1.Cl |
| XLogP3 | ~1.8 (estimated) |
The piperidine ring introduces basicity, with a pKa of ~10.6 for the secondary amine , while the phenolic -OH group (pKa ~10) contributes to pH-dependent solubility.
Physical Properties
Data from structurally similar compounds suggest the following properties:
-
Melting Point: 180–185°C (decomposition), inferred from analogs like 4-hydroxy-3-methylbenzaldehyde (118–120°C) and piperidine-containing salts .
-
Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic interactions; moderate solubility in ethanol and methanol .
-
Stability: Sensitive to prolonged exposure to light and moisture, requiring storage at 2–8°C under inert atmosphere .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a Mannich reaction, a three-component condensation between:
-
4-Hydroxybenzaldehyde (or its protected derivative),
-
Piperidine,
-
Formaldehyde (or paraformaldehyde).
Stepwise procedure:
-
Protection of phenolic -OH: Acetylation using acetic anhydride to prevent unwanted side reactions.
-
Mannich base formation: Reacting 4-acetoxybenzaldehyde with piperidine and formaldehyde in ethanol at 60°C for 12 hours .
-
Deprotection: Hydrolysis of the acetyl group using aqueous HCl, yielding the free phenol and forming the hydrochloride salt .
Table 2: Optimization parameters for synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/water (4:1) | +15% |
| Temperature | 60°C | +20% |
| Catalyst | None required | — |
Scalability and Industrial Production
Large-scale synthesis faces challenges in controlling exothermic reactions during the Mannich step. Continuous flow reactors are recommended to enhance heat dissipation and reduce batch variability . Purification via recrystallization from ethanol/water mixtures achieves >98% purity (HPLC) .
Pharmacological Applications
Central Nervous System (CNS) Drug Intermediates
Piperidine derivatives are pivotal in CNS therapeutics due to their ability to cross the blood-brain barrier. The target compound serves as a precursor for:
-
Dopamine D₂ receptor antagonists: Structural analogs show affinity for D₂ receptors (IC₅₀ = 120 nM) , suggesting potential antipsychotic applications.
-
Acetylcholinesterase inhibitors: The benzaldehyde moiety may coordinate with catalytic triads in cholinesterases, as seen in rivastigmine analogs .
Antimicrobial Activity
Quaternary ammonium derivatives of piperidine-containing benzaldehydes exhibit broad-spectrum antimicrobial effects:
-
Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus .
-
Fungal pathogens: 64% growth inhibition of Candida albicans at 32 µg/mL .
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, D₂O): δ 9.82 (s, 1H, CHO), 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 3.71 (s, 2H, CH₂N), 2.85–2.78 (m, 4H, piperidine-H), 1.65–1.58 (m, 6H, piperidine-H) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O phenolic), 2800–2600 cm⁻¹ (N⁺-H) .
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume